molecular formula C20H19NO3S B2949344 N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-53-1

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2949344
CAS No.: 670271-53-1
M. Wt: 353.44
InChI Key: YWIJNLKRTJVHRU-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a biphenyl sulfonamide derivative characterized by a 4'-methyl substitution on the biphenyl moiety and a 3-methoxyphenyl group attached to the sulfonamide nitrogen. Its molecular formula is C₂₀H₁₉NO₃S, with a molecular weight of 353.42 g/mol. The 3-methoxy group enhances solubility compared to non-polar substituents, while the 4'-methyl biphenyl moiety contributes to lipophilicity, balancing bioavailability and membrane permeability .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-6-8-16(9-7-15)17-10-12-20(13-11-17)25(22,23)21-18-4-3-5-19(14-18)24-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJNLKRTJVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced through an electrophilic aromatic substitution reaction using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted biphenyl compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in microorganisms. This inhibition disrupts the production of folate, leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among biphenyl sulfonamides include substituents on the biphenyl ring (R₁) and the sulfonamide-attached aryl group (R₂). These modifications influence logP, melting points, and synthetic yields.

Table 1: Comparative Physicochemical Properties of Selected Biphenyl Sulfonamides
Compound Name R₁ (Biphenyl) R₂ (Sulfonamide) Molecular Weight (g/mol) logP* Melting Point (°C) Yield (%)
Target Compound 4'-methyl 3-methoxyphenyl 353.42 ~4.2 Not reported Not given
D3 (4′-(Trifluoromethoxy)-analog) 4'-trifluoromethoxy 3,4,5-trimethoxyphenyl 513.44 ~5.1 136–137 84.6
Y501-6975 (3-Fluoro-analog) H 3-fluorophenyl 327.38 4.8 Not reported Not given
D4 (4′-Trifluoromethoxy-phenoxy) 4'-trifluoromethoxy 4-phenoxyphenyl 539.52 ~5.6 Not reported Not given
Azetidine Derivative 4'-fluoro 4-(3-methoxyazetidinyl) 412.48 ~3.9 Not reported Not given

*logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Key Observations:

  • Lipophilicity : The trifluoromethoxy group (D3, D4) increases logP significantly (~5.1–5.6) compared to the target compound (~4.2), suggesting reduced aqueous solubility but enhanced membrane permeability. The 3-fluoro analog (Y501-6975) has a logP of 4.8, indicating that methoxy groups (target) moderately reduce lipophilicity relative to halogens .
  • Melting Points : D3’s high melting point (136–137°C) reflects its crystalline packing due to the trifluoromethoxy and trimethoxyphenyl groups. The target compound’s melting point is unreported but likely lower due to less polar substituents .

Biological Activity

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is an organic compound classified under sulfonamides, which are well-known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a biphenyl core with a sulfonamide group and a methoxyphenyl substituent, contributing to its unique chemical properties and biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : 285.37 g/mol
  • CAS Number : 670271-53-1

The biological activity of this compound primarily involves its ability to inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for folate synthesis in microorganisms. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition. This mechanism disrupts folate production, ultimately resulting in microbial cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli512 μg/mL
Pseudomonas aeruginosa256 μg/mL
Staphylococcus aureus128 μg/mL

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Study 1: Antimicrobial Evaluation

A study evaluated various sulfonamide derivatives, including this compound, for their antimicrobial effects. The compound showed moderate to potent activity against a panel of standard bacterial isolates and demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with DHPS. The results indicated favorable interactions with key residues in the active site of the enzyme, supporting its potential as a lead compound for further development .

Toxicological Studies

Toxicological assessments have also been performed on related sulfonamide compounds, indicating that while they possess significant biological activity, careful evaluation of their safety profiles is essential. For instance, LC50 values were determined for various derivatives, suggesting varying degrees of toxicity that need to be addressed in future studies .

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